2,6-Bis[(dimethylamino)methyl]pyridin-3-ol
Overview
Description
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol is an organic compound with the molecular formula C11H19N3O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields of chemistry due to its ability to act as a ligand and participate in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol typically involves the reaction of 2,6-dichloromethylpyridine with dimethylamine. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate their activity and enhance reaction rates .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar structure but lacks the dimethylamino groups.
2,6-Dimethylpyridine: Contains methyl groups instead of dimethylamino groups.
2,6-Dichloromethylpyridine: Precursor in the synthesis of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol.
Uniqueness
This compound is unique due to its dual dimethylamino groups, which enhance its ability to act as a ligand and participate in coordination chemistry. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNPZVGHDQVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=C(C=C1)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291180 | |
Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-17-4 | |
Record name | 2,6-Bis[(dimethylamino)methyl]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73721 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis-(dimethylaminomethyl)-3-pyridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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